(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-1-acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(23)22-11-5-6-17(22)18(24)21-16(12-20)14-7-9-15(10-8-14)19(2,3)4/h7-10,16-17H,5-6,11H2,1-4H3,(H,21,24)/t16?,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGKACAXWDIUTP-DJNXLDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(C#N)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NC(C#N)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a cyanomethyl halide and a suitable base.
Coupling with the tert-Butylphenyl Moiety: The final step involves coupling the pyrrolidine derivative with the tert-butylphenyl moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and properties of the target compound with analogs from the evidence:
Key Observations:
- Acetyl vs. Hydroxy/Sulfonyl Groups : The acetyl group in the target compound may improve metabolic stability compared to hydroxy analogs (e.g., ), which are prone to oxidation. Sulfonyl groups () enhance polarity and binding to charged residues in enzyme active sites .
- 4-tert-Butylphenyl vs. Thiazole-containing analogs () exhibit improved target engagement in cancer models .
Estimated Properties of Target Compound :
- Solubility: Lower than hydroxy/sulfonyl analogs due to tert-butyl and cyanomethyl hydrophobicity.
- Melting Point : Likely >150°C (similar to tert-butyldiphenylsilyloxy analogs in ) .
Biological Activity
Introduction
(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrrolidine ring : Often associated with neuroactive properties.
- Acetyl group : May influence the compound's reactivity and solubility.
- Cyanomethyl group : Enhances lipophilicity, potentially affecting receptor binding affinity.
- tert-Butylphenyl moiety : Contributes to the overall stability and lipophilicity of the compound.
This unique combination of functional groups suggests a diverse range of potential biological activities, particularly in neuropharmacology and anti-inflammatory applications.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroactivity : The pyrrolidine structure is linked to neuroactive properties, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory activity : Preliminary studies indicate that the compound may possess anti-inflammatory effects, which can be beneficial in various inflammatory conditions.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, computational models have suggested interactions with various biological targets, including:
- Receptors involved in neurotransmission.
- Enzymatic pathways related to inflammation.
These interactions are critical for understanding the therapeutic potential of the compound.
Empirical Studies
Empirical studies are essential for validating the potential activities predicted by computational models. Current research focuses on:
- Cytotoxicity assays : Evaluating the compound's effects on cancer cell lines to determine its potential as an anticancer agent.
- In vitro studies : Assessing the compound's impact on various biological pathways and cellular mechanisms.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- Recent studies have tested this compound against various cancer cell lines, including MCF-7 and MDA-MB-468. Preliminary results indicate that the compound exhibits selective cytotoxicity, potentially making it a candidate for further development in oncology.
-
Neuroprotective Effects
- Investigations into the neuroprotective properties of this compound are ongoing. Initial findings suggest that it may mitigate neuronal damage in models of neurodegeneration, warranting further exploration into its therapeutic applications in neurodegenerative diseases.
Data Tables
| Study Focus | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | MCF-7 | TBD | Moderate activity observed |
| Cytotoxicity | MDA-MB-468 | TBD | Higher selectivity compared to MCF-7 |
| Neuroprotective Effects | Neuronal cultures | TBD | Potential reduction in apoptosis rates |
Note: TBD indicates that further studies are necessary to determine specific values.
Q & A
Q. What synthetic routes are recommended for preparing (2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide?
The synthesis typically involves multi-step organic reactions, leveraging intermediates such as tert-butoxycarbonyl (Boc)-protected pyrrolidine derivatives and cyanomethylation reagents. Key steps include:
- Step 1 : Protection of the pyrrolidine nitrogen with an acetyl group under anhydrous conditions using acetyl chloride and a base like triethylamine .
- Step 2 : Coupling of the 4-tert-butylphenyl-cyanomethyl group via nucleophilic acyl substitution, often catalyzed by HATU or DCC in dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and HPLC .
Table 1 : Example Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | AcCl, Et₃N, DCM, 0°C | 85% | |
| 2 | HATU, DIPEA, DCM, RT | 72% | |
| 3 | Silica gel, EA:Hex (3:7) | >95% purity |
Q. What handling and storage protocols ensure the compound’s stability in laboratory settings?
- Storage : Store in airtight containers at -20°C, protected from light and moisture to prevent degradation of the acetyl and cyanomethyl groups .
- Handling : Use glove boxes or fume hoods to avoid inhalation/contact. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles .
- Stability Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect decomposition products .
Advanced Research Questions
Q. How can researchers confirm the stereochemical purity of this compound?
Advanced analytical techniques are critical:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., using Mo-Kα radiation) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the pyrrolidine ring to confirm (2S) configuration .
Table 2 : Key NMR Signals for Stereochemical Confirmation
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 | 4.32 | dd (J = 8.5, 4.2 Hz) | Pyrrolidine C2-H |
| H-3 | 2.85 | m | Pyrrolidine C3-H |
Q. What structural modifications to the pyrrolidine ring enhance biological activity?
Structure-activity relationship (SAR) studies suggest:
- Substitution at C4 : Introducing electron-withdrawing groups (e.g., -CF₃) improves binding to protease targets (e.g., NS3/4A) by enhancing hydrophobic interactions .
- Cyanomethyl Group : Replacing the cyanomethyl with a bulkier tert-pentyl group reduces off-target effects in neuropeptide FF receptor antagonism .
- Acetyl vs. Boc Protection : Acetylated derivatives show better cell permeability in vitro compared to Boc-protected analogs .
Q. How does the compound interact with biological targets such as proteases or receptors?
Mechanistic insights include:
- Protease Inhibition : The pyrrolidine carboxamide scaffold binds to the active site of NS3/4A protease via hydrogen bonding with His57 and hydrophobic interactions with the S2 pocket .
- Receptor Antagonism : The 4-tert-butylphenyl group facilitates π-π stacking with aromatic residues in neuropeptide FF receptors, while the cyanomethyl group stabilizes the inactive conformation .
Q. What are the best practices for resolving contradictions in reported biological activity data?
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across studies .
- Meta-Analysis : Compare IC₅₀ values across publications using statistical tools (e.g., ANOVA) to identify outliers .
- Computational Modeling : Perform molecular dynamics simulations to assess binding mode variability under different pH/temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
